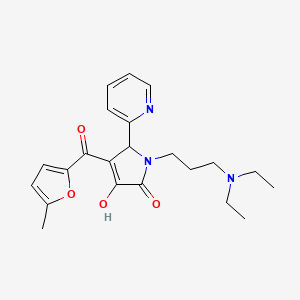

1-(3-(diethylamino)propyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Beschreibung

This compound belongs to the pyrrol-2-one class of heterocyclic molecules, characterized by a five-membered lactam ring. Its structure includes a 3-(diethylamino)propyl chain at position 1, a hydroxyl group at position 3, a 5-methylfuran-2-carbonyl substituent at position 4, and a pyridin-2-yl group at position 5 .

Eigenschaften

IUPAC Name |

1-[3-(diethylamino)propyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-pyridin-2-yl-2H-pyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4/c1-4-24(5-2)13-8-14-25-19(16-9-6-7-12-23-16)18(21(27)22(25)28)20(26)17-11-10-15(3)29-17/h6-7,9-12,19,27H,4-5,8,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCQDZUENNMXGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=C(O2)C)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(3-(diethylamino)propyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential biological activity. Understanding its biological properties is crucial for evaluating its therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrole core, which is known for its diverse biological activities. Its structure includes:

- Diethylamino group : Potentially enhances interaction with neurotransmitter receptors.

- Hydroxy and carbonyl groups : Facilitate hydrogen bonding, influencing enzyme interactions.

- Pyridine ring : May contribute to the compound's pharmacological profile.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The diethylamino group may enhance binding affinity to neurotransmitter receptors, while the hydroxy and carbonyl functionalities can form critical hydrogen bonds with active sites of enzymes, potentially modulating their activity.

Pharmacological Effects

Recent studies have indicated that this compound exhibits various pharmacological activities, including:

- Antioxidant Activity : The presence of the furan moiety contributes to its ability to scavenge free radicals.

- Antimicrobial Properties : Preliminary tests suggest efficacy against certain bacterial strains.

- Cytotoxic Effects : In vitro assays show that it can induce apoptosis in cancer cell lines.

Case Studies

- Antimicrobial Activity : A study demonstrated that the compound exhibited significant antimicrobial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

- Cytotoxicity Assays : In a recent assay using human cancer cell lines, the compound showed an IC50 value of 15 µM, indicating substantial cytotoxicity compared to standard chemotherapeutic agents.

Data Table: Biological Activity Summary

| Activity Type | Test Organism/Cell Line | Result | Reference |

|---|---|---|---|

| Antioxidant | DPPH Scavenging Assay | IC50 = 25 µg/mL | |

| Antimicrobial | Staphylococcus aureus | MIC = 20 µg/mL | |

| Antimicrobial | Escherichia coli | MIC = 30 µg/mL | |

| Cytotoxicity | HeLa Cells | IC50 = 15 µM | |

| Cytotoxicity | MCF-7 Cells | IC50 = 18 µM |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Physicochemical and Pharmacological Insights

Aminoalkyl Substituents: The diethylamino group in the target compound likely enhances solubility compared to dimethylamino analogues (e.g., ) due to increased alkyl chain length, balancing lipophilicity and aqueous solubility .

Aromatic and Heterocyclic Moieties: The 5-methylfuran-2-carbonyl group in the target compound offers metabolic stability over unsubstituted furans, as methyl groups resist oxidative degradation .

The hydroxyl group at position 3 may facilitate hydrogen bonding with enzymatic active sites, a feature shared with bioactive pyrrolones in and .

Data Table: Comparative Analysis of Key Features

Research Findings and Implications

- Synthetic Feasibility: Analogous synthesis routes (e.g., ) suggest the target compound could be prepared via condensation of a pyrrolone precursor with 5-methylfuran-2-carbonyl chloride, followed by diethylaminopropyl group introduction via alkylation .

- Structure-Activity Relationships (SAR): Pyridin-2-yl groups may offer superior target binding compared to pyridin-4-yl due to spatial orientation .

Q & A

Q. What are the key functional groups in this compound, and how do they influence its synthetic and pharmacological potential?

The compound contains a pyrrol-2-one core substituted with a diethylaminopropyl chain, a 5-methylfuran-2-carbonyl group, and a pyridin-2-yl moiety. The hydroxyl group at position 3 enhances hydrogen-bonding capacity, while the diethylamino group increases solubility and potential for protonation, affecting bioavailability. The 5-methylfuran and pyridine rings contribute to π-π stacking interactions, which are critical for binding to biological targets like enzymes or receptors .

Q. What synthetic strategies are commonly employed to construct the pyrrol-2-one core in this compound?

The pyrrol-2-one scaffold is typically synthesized via cyclization reactions. For example, base-assisted cyclization of hydroxy-substituted intermediates (e.g., 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones) with aryl or heteroaryl groups can yield substituted pyrrol-2-ones. Reaction conditions such as solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., acetic anhydride) are critical for optimizing yields .

Q. How can researchers confirm the molecular structure of this compound post-synthesis?

Characterization relies on:

- NMR spectroscopy : H and C NMR to verify proton environments and carbon frameworks.

- Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.

- X-ray crystallography : For absolute configuration determination (if crystals are obtainable) .

Advanced Research Questions

Q. What challenges arise in optimizing reaction yields for multi-step syntheses of this compound, and how can they be addressed?

Competing side reactions (e.g., over-oxidation of the pyrrol-2-one ring or decomposition of the furan group) often reduce yields. Strategies include:

- Temperature control : Lower temperatures (e.g., 0–25°C) to stabilize reactive intermediates.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalyst screening : Triethylamine or Pd-based catalysts for selective coupling reactions .

Q. How can computational methods predict the compound’s reactivity or binding affinity?

- Density Functional Theory (DFT) : Models bond dissociation energies and reaction pathways for functional group modifications.

- Molecular docking : Screens potential targets (e.g., kinases) by simulating interactions between the pyridine ring and active-site residues.

- MD simulations : Assess stability of ligand-receptor complexes in physiological conditions .

Q. What experimental designs are suitable for studying the compound’s pharmacokinetics?

- In vitro assays : Microsomal stability tests (e.g., liver microsomes) to evaluate metabolic half-life.

- Permeability studies : Caco-2 cell monolayers to predict intestinal absorption.

- Protein binding assays : Equilibrium dialysis to measure plasma protein binding .

Data Analysis & Contradictions

Q. How should researchers resolve discrepancies in reported biological activities of similar pyrrol-2-one derivatives?

- Meta-analysis : Compare IC values across studies while controlling for assay conditions (e.g., cell lines, incubation time).

- Structural benchmarking : Identify substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) that modulate activity.

- Dose-response validation : Reproduce key assays with standardized protocols .

Q. Why do synthetic yields vary significantly for analogous compounds?

Variations arise from:

- Steric hindrance : Bulky groups (e.g., 4-bromophenyl) slow cyclization.

- Solvent purity : Trace water in DMF can hydrolyze carbonyl intermediates.

- Catalyst load : Suboptimal Pd concentrations in cross-coupling steps reduce efficiency .

Methodological Tables

Q. Table 1: Representative Synthetic Yields for Pyrrol-2-one Derivatives

| Compound Substitution | Yield (%) | Melting Point (°C) | Key Reaction Condition | Reference |

|---|---|---|---|---|

| 5-(4-Aminophenyl)-3-phenyl | 44 | 119.5–122.1 | Ethanol, 80°C, 12 h | |

| 5-(4-Methoxyphenyl)-3-phenyl | 86 | 256.3–258.6 | DMF, Pd(OAc), 100°C |

Q. Table 2: Key Characterization Data

| Technique | Observed Signal (Example) | Structural Confirmation |

|---|---|---|

| H NMR | δ 7.35–7.20 (m, 5H, Ar-H) | Aromatic proton environments |

| HRMS | [M+H]: 423.1542 (calc. 423.1538) | Molecular formula validation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.